Methyl 6-(tert-butylthio)-2-methylnicotinate
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Overview
Description
Methyl 6-(tert-butylthio)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)-2-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of a nicotinate derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into the nicotinate structure, resulting in a more streamlined and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butylthio)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinate structure can undergo reduction reactions to form reduced derivatives.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base and an aprotic solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced nicotinate derivatives, and various substituted nicotinates depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(tert-butylthio)-2-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The nicotinate structure allows for interactions with nicotinic receptors and other related pathways, making it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(tert-butylthio)-2-fluoronicotinate
- Methyl 6-(tert-butylthio)-2-chloronicotinate
- Methyl 6-(tert-butylthio)-2-bromonicotinate
Uniqueness
Methyl 6-(tert-butylthio)-2-methylnicotinate is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity patterns. This makes it different from other similar compounds that may have different substituents, such as fluorine, chlorine, or bromine, which can significantly alter their chemical behavior and applications .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 6-tert-butylsulfanyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-8-9(11(14)15-5)6-7-10(13-8)16-12(2,3)4/h6-7H,1-5H3 |
InChI Key |
ADODWLRZHCBWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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